molecular formula C20H22N8O B6467487 2-{5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile CAS No. 2640821-84-5

2-{5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile

Cat. No.: B6467487
CAS No.: 2640821-84-5
M. Wt: 390.4 g/mol
InChI Key: JLVZODQVEJYSPS-UHFFFAOYSA-N
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Description

2-{5-[9-(2-Methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile is a heterocyclic compound featuring three distinct moieties:

Purine core: A 9-(2-methoxyethyl)-substituted purine, a bicyclic aromatic system critical for interactions with biological targets such as kinases or adenosine receptors.

Octahydropyrrolo[3,4-c]pyrrole: A saturated bicyclic amine system that enhances conformational rigidity and solubility.

Pyridine-3-carbonitrile: A pyridine ring substituted with a nitrile group, contributing to hydrogen bonding and dipole interactions.

Properties

IUPAC Name

2-[5-[9-(2-methoxyethyl)purin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N8O/c1-29-6-5-26-13-25-17-19(26)23-12-24-20(17)28-10-15-8-27(9-16(15)11-28)18-14(7-21)3-2-4-22-18/h2-4,12-13,15-16H,5-6,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVZODQVEJYSPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C5=C(C=CC=N5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various pathways implicated in cancer and other diseases. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in preclinical studies, and potential therapeutic applications.

Chemical Structure

The compound's structure is characterized by a complex arrangement that includes:

  • A pyridine ring
  • An octahydropyrrolo structure
  • A purine derivative with a methoxyethyl side chain
  • A carbonitrile functional group

This unique configuration may contribute to its biological activity.

Research indicates that this compound may exert its effects through multiple mechanisms:

  • Inhibition of Kinase Pathways : Preliminary studies suggest that it may inhibit key kinase pathways involved in cell proliferation and survival, particularly the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer biology.
  • Apoptotic Induction : The compound has been shown to induce apoptosis in various cancer cell lines, suggesting potential use as an anti-cancer agent.

Table 1: Biological Activity Summary

Activity TypeObservationsReference
Anti-tumor ActivityInduces apoptosis in A549 and MCF-7 cell lines
PI3K/mTOR InhibitionSignificant inhibition of phosphorylation of AKT
Cell Cycle ArrestG0/G1 phase arrest observed at low concentrations

Study 1: Efficacy Against Lung Cancer

In a study evaluating the compound against lung cancer cell lines (A549), it demonstrated an IC50 value of approximately 0.20 µM , indicating strong anti-tumor potency. The mechanism was linked to the inhibition of the PI3K/Akt/mTOR pathway, leading to reduced cell viability and increased apoptosis rates.

Study 2: Broad Spectrum Activity

Another investigation assessed its effects on various cancer types, including breast (MCF-7) and cervical (HeLa) cancers. The compound exhibited moderate to excellent anti-tumor activity across these lines with IC50 values ranging from 1.03 µM to 1.25 µM , highlighting its potential as a multi-target therapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Compound Name Core Structure Substituents/Functional Groups Molecular Weight Key Features Reference
2-{5-[9-(2-Methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile Purine + octahydropyrrolo[3,4-c]pyrrole + pyridine 2-Methoxyethyl (purine), nitrile (pyridine) ~458.5 (estimated) High rigidity, nitrile enhances binding specificity Target
6-{5-[5-Fluoro-6-(propan-2-yl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-(2-methoxyethyl)-9H-purine Purine + octahydropyrrolo[3,4-c]pyrrole + pyrimidine 2-Methoxyethyl (purine), fluoro/isopropyl (pyrimidine) 426.49 Fluorine improves metabolic stability; isopropyl enhances hydrophobicity [4]
5-((1-Ethyl-4-piperidinyl)oxy)-9H-pyrrolo(2,3-b:5,4-c')dipyridine-6-carbonitrile Pyrrolo-dipyridine + piperidine Ethyl-piperidinyl, nitrile ~380.4 (estimated) Piperidine moiety may enhance CNS penetration; nitrile aids in binding [3]
Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Pyrrolo[2,3-c]pyridine Methoxy (C5), ethyl ester (C2) ~220.2 Ester group facilitates prodrug design; methoxy modulates electron density [1]

Pharmacological and Physicochemical Properties

  • Solubility : The 2-methoxyethyl group on the purine enhances water solubility compared to unsubstituted purines (e.g., in , the piperidinyl group reduces solubility).
  • Metabolic stability : The nitrile group in the target compound may confer resistance to oxidative metabolism, contrasting with ester-containing analogs (e.g., ) prone to hydrolysis.

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